![molecular formula C9H18N2S2 B188588 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione CAS No. 52416-62-3](/img/structure/B188588.png)
3,5-Dipropyl-1,3,5-thiadiazinane-2-thione
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Overview
Description
3,5-Dipropyl-1,3,5-thiadiazinane-2-thione is a chemical compound with the linear formula C9H18N2S2 . It has a molecular weight of 218.385 .
Molecular Structure Analysis
The molecular structure of 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione consists of nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two sulfur atoms .Scientific Research Applications
Antibacterial Activity
The derivatives of tetrahydro-2H-1, 3, 5-thiadiazine-2-thiones, which include compounds like 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione, have been synthesized and evaluated for their antibacterial properties. They have shown activity against both gram-negative and gram-positive bacteria .
Antifibrinolytic Applications
These compounds have been noted for their antifibrinolytic properties. Antifibrinolytics are agents that reduce fibrinolysis, the process that prevents blood clots from growing and becoming problematic .
Antituberculosis Potential
Research indicates that certain derivatives have applications in treating tuberculosis due to their antituberculosis properties .
Fungicidal and Bactericidal Properties
The fungicidal and bactericidal capabilities of these derivatives make them useful in the development of treatments against fungal and bacterial infections .
Anthelmintic Uses
These compounds also exhibit anthelmintic activities, which means they can be used to expel parasitic worms (helminths) and other internal parasites from the body .
Antitumor and Anticancer Research
There is potential for these derivatives in antitumor and anticancer therapies. Studies suggest they could play a role in inhibiting the growth of tumors and cancer cells .
Hyperglycemic Effects
Some derivatives are known for their hyperglycemic effects, which could be leveraged in managing blood sugar levels .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the substitution pattern on the n-5 moiety is a crucial element for the antitumor activity . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.
Result of Action
Some studies suggest that compounds with a similar structure have shown potent antileishmanial activity
properties
IUPAC Name |
3,5-dipropyl-1,3,5-thiadiazinane-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S2/c1-3-5-10-7-11(6-4-2)9(12)13-8-10/h3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODKKRRUYELMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(C(=S)SC1)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304506 |
Source
|
Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52416-62-3 |
Source
|
Record name | NSC166025 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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